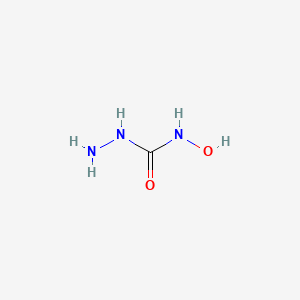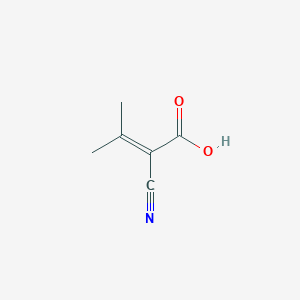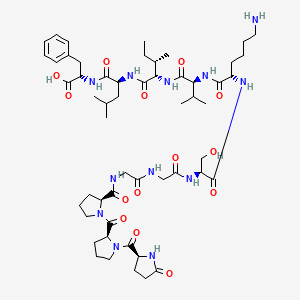
N-hydroxy-1-hydrazinecarboxamide
Vue d'ensemble
Description
“N-hydroxy-1-hydrazinecarboxamide” is a compound with the molecular formula CH5N3O2 . It is also known by other names such as “N-hydroxyhydrazinecarboxamide”, “1-amino-3-hydroxyurea”, and "hydroxyhydrazinecarboxamide" . The molecular weight of this compound is 91.07 g/mol .
Molecular Structure Analysis
The molecular structure of “N-hydroxy-1-hydrazinecarboxamide” includes a carbonyl group (C=O), two nitrogen atoms (N), and a hydroxyl group (OH) . The InChI string representation of the molecule isInChI=1S/CH5N3O2/c2-3-1(5)4-6/h6H,2H2,(H2,3,4,5) . Physical And Chemical Properties Analysis
“N-hydroxy-1-hydrazinecarboxamide” has a molecular weight of 91.07 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass and the monoisotopic mass of the compound are 91.038176411 g/mol . The topological polar surface area of the compound is 87.4 Ų .Applications De Recherche Scientifique
“N-hydroxy-1-hydrazinecarboxamide” (NHH) holds significant importance and versatility in the fields of organic synthesis and drug discovery . It serves as a crucial intermediate for the synthesis of diverse organic compounds and acts as a valuable starting material for the production of various bioactive compounds .
-
Drug Synthesis : NHH finds extensive usage in the synthesis of drugs, including anti-cancer, anti-inflammatory, antibacterial, and antifungal agents . It’s a vital tool in medicinal chemistry and drug discovery due to its ability to generate a diverse array of derivatives .
-
Agrochemical Development : NHH plays a significant role in the synthesis of agrochemicals, such as insecticides, herbicides, and fungicides .
-
Production of Fine Chemicals : The wide-ranging applications of NHH also encompass the production of fine chemicals .
While the precise mechanism of action for NHH is not entirely elucidated, it is believed to act as a proton donor, facilitating the synthesis of a diverse range of bioactive compounds . Animal studies have indicated that NHH exhibits inhibitory effects on cancer cell growth, reduces inflammation, and enhances the production of specific proteins involved in cell signaling pathways .
-
Peptide and Peptidomimetic Synthesis : NHH is used in the synthesis of peptides and peptidomimetics . Peptides are short chains of amino acids that play crucial roles in biological processes. Peptidomimetics are compounds that mimic the structure and function of peptides, offering potential therapeutic benefits.
-
Synthesis of Other Small Molecules : NHH is also used in the synthesis of other small molecules . These small molecules can have a variety of applications in different fields, including medicine, agriculture, and materials science.
-
Enhancing Drug Efficacy : NHH has demonstrated the ability to increase the production of certain drug-metabolizing enzymes, thereby enhancing the efficacy of drugs .
-
Organic Synthesis : NHH is a crucial intermediate for the synthesis of diverse organic compounds . It can facilitate the synthesis of a wide range of bioactive compounds, making it a versatile tool in organic synthesis .
-
Azine Derivatives : NHH can be used in the synthesis of azine derivatives . Azines are a class of organic compounds that have a wide range of applications in various fields, including medicinal chemistry and materials science .
-
Proteomics Research : NHH is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. NHH can be used to synthesize or modify proteins for study .
-
Biochemical Reagents : NHH can be used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research or diagnostics, often to detect, measure, or synthesize other substances like proteins, nucleic acids, and small molecules .
Propriétés
IUPAC Name |
1-amino-3-hydroxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3O2/c2-3-1(5)4-6/h6H,2H2,(H2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRHKPRBIKMGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(NN)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300392 | |
| Record name | N-hydroxy-1-hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-1-hydrazinecarboxamide | |
CAS RN |
21520-79-6 | |
| Record name | Hydrazinecarboxamide, N-hydroxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-hydroxy-1-hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide](/img/structure/B1595806.png)